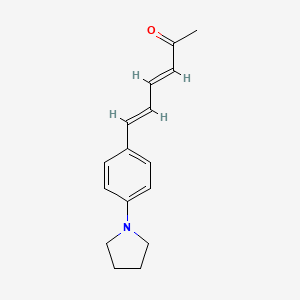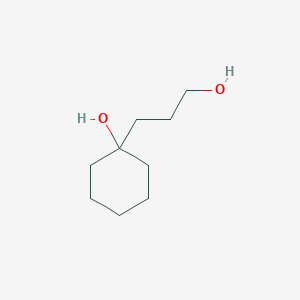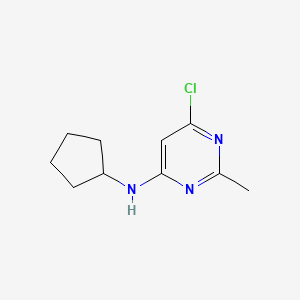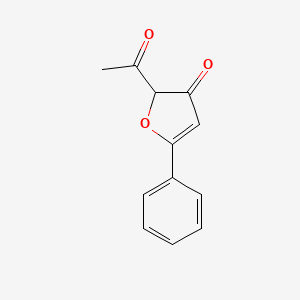
Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Thiazole Moiety: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reactions: The quinoline and thiazole moieties can be coupled using palladium-catalyzed cross-coupling reactions.
Introduction of the Guanidine Group:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or thiazole moieties.
Reduction: Reduction reactions can occur, especially at the guanidine group, leading to the formation of amines.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its guanidine group.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential antimicrobial properties due to the presence of quinoline and thiazole moieties.
Cancer Research: Investigation of its effects on cancer cell lines.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)- involves its interaction with specific molecular targets. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity. The quinoline and thiazole moieties may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine Derivatives: Other guanidine compounds with different substituents.
Quinoline Derivatives: Compounds with a quinoline core but different functional groups.
Thiazole Derivatives: Compounds with a thiazole core but different substituents.
Propiedades
Número CAS |
71079-97-5 |
|---|---|
Fórmula molecular |
C23H23N5S |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-tert-butyl-1-(2-phenylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C23H23N5S/c1-23(2,3)28-21(27-22-24-13-14-29-22)26-20-15-19(16-9-5-4-6-10-16)25-18-12-8-7-11-17(18)20/h4-15H,1-3H3,(H2,24,25,26,27,28) |
Clave InChI |
PECUFLIOROEGDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)


![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)



